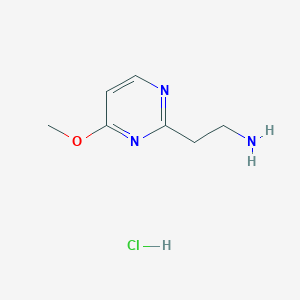
1-phenyl-5-pyridin-4-yl-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-5-pyridin-4-yl-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of 1,2,3-triazoles, which have been extensively studied for their pharmacological properties.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
Research has focused on the synthesis and characterization of 1,2,4-triazole derivatives and related compounds, indicating their significance in organic chemistry. For instance, the study by Modzelewska-Banachiewicz et al. (2012) explored the reaction of N-phenyl-(pyridin-2-yl)carbohydrazonamide with itaconic anhydride, resulting in new 1,2,4-triazole-containing alkenoic acid derivatives. These compounds were characterized using NMR, X-ray diffraction, and antimicrobial activity tests, highlighting the utility of 1,2,4-triazoles in developing compounds with potential biological applications (Modzelewska-Banachiewicz et al., 2012).
Biological Activities
Several studies have reported on the biological activities of triazole derivatives. For example, Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, demonstrating their anticancer and anti-5-lipoxygenase agent properties. This indicates the potential of triazole compounds in medicinal chemistry, especially in designing new therapeutic agents (Rahmouni et al., 2016).
Material Science Applications
In material science, triazole derivatives have been utilized for the development of advanced materials. Liu et al. (2018) designed and synthesized bipolar host materials containing pyridine and 1,2,4-triazole units for use in phosphorescent organic light-emitting diodes (PhOLEDs). This work underscores the importance of triazole derivatives in creating high-performance electronic materials, illustrating their versatile applications beyond biological activities (Liu et al., 2018).
Propiedades
IUPAC Name |
6-[2-(2,6-dimethylanilino)-2-oxoethyl]-7-oxo-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S/c1-8-4-3-5-9(2)11(8)19-10(22)6-21-7-18-12-13(15(17)23)20-25-14(12)16(21)24/h3-5,7H,6H2,1-2H3,(H2,17,23)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVFNDDWMRKOKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C=NC3=C(C2=O)SN=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2589096.png)

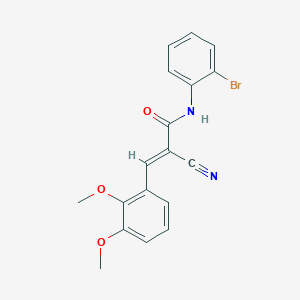

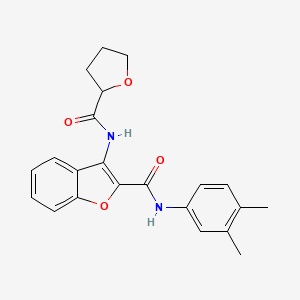

![4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid](/img/structure/B2589103.png)

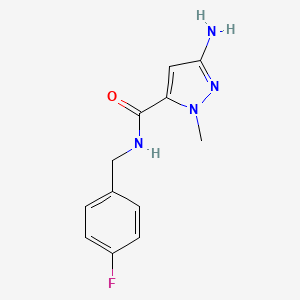
![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2589110.png)
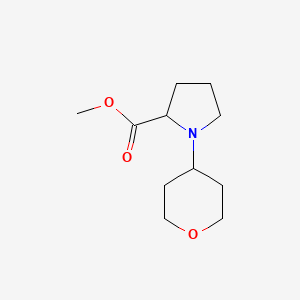
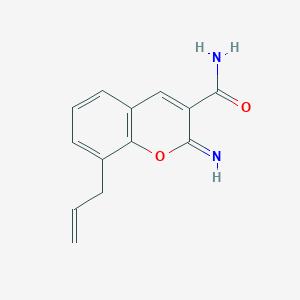
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2589114.png)
